N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)8-16(22)19-18-21-20-17(26-18)12-4-7-14-15(9-12)25-10-24-14/h2-7,9H,8,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUHIASULWAYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzo[d][1,3]dioxole and oxadiazole intermediates are then coupled with the 4-methoxyphenyl acetamide moiety using standard coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- Mechanism of Action : Compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide have been shown to induce apoptosis in various cancer cell lines. The interaction with cellular pathways involved in apoptosis leads to increased cell death in malignant cells .
- Case Study : A study evaluating derivatives of oxadiazole reported significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The most potent compounds exhibited IC50 values below 100 μM . This suggests that similar derivatives could be explored for their anticancer properties.
Antimicrobial Activity
Compounds incorporating oxadiazole structures have also been investigated for their antimicrobial properties:
- Research Findings : A series of oxadiazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the benzo[d][1,3]dioxole ring enhances lipophilicity, improving membrane penetration and efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives is another area of interest:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of chronic inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may offer neuroprotective benefits:
- Experimental Evidence : Studies have shown that certain oxadiazole derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Target Cell Lines/Organisms | IC50 Values (μM) |
|---|---|---|---|
| Anticancer | Oxadiazole Derivatives | HeLa, MCF-7 | < 100 |
| Antimicrobial | Oxadiazole Derivatives | Various Bacteria | Varies |
| Anti-inflammatory | Oxadiazole Derivatives | Inflammatory Models | Not Specified |
| Neuroprotective | Oxadiazole Derivatives | Neuronal Cell Lines | Not Specified |
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) which is involved in inflammation.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound A : ASN90 ((S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide)
- Structural difference : Replaces the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole core.
- Impact : The sulfur atom in thiadiazole enhances lipophilicity (logP ≈ 2.8 vs. 2.2 for oxadiazole analogs) and improves blood-brain barrier penetration, making ASN90 a potent O-GlcNAcase inhibitor for neurodegenerative diseases.
Compound B : N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives
- Structural difference : Substitutes the benzo[d][1,3]dioxol-5-yl group with a 4-chlorophenyl ring and replaces the acetamide’s methoxy group with sulfanyl (-SH).
- Impact : The 4-chlorophenyl group increases electrophilicity, enhancing antimicrobial activity (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for the methoxy analog). The sulfanyl group improves thiol-mediated enzyme interactions.
Substituent Variations
Compound C : N-(1,3-benzodioxol-5-yl)-2-(5-p-tolyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-acetamide
- Structural difference : Replaces the 1,3,4-oxadiazole with a thiazolo-triazole hybrid and introduces a p-tolyl group.
- Impact : The thiazolo-triazole system increases π-π stacking interactions with biological targets, improving anti-inflammatory activity (IC₅₀ = 1.2 µM for COX-2 inhibition).
Compound D: (Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide
- Structural difference: Replaces the oxadiazole core with a cyanovinyl linker.
- Impact: The cyanovinyl group enhances planarity and conjugation, increasing antiproliferative activity (IC₅₀ = 0.8 µM vs. 5.2 µM for oxadiazole analogs against MCF-7 cells).
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | ASN90 (Compound A) | Compound B (6f) |
|---|---|---|---|
| logP | ~2.5 (predicted) | 2.8 | 3.1 |
| Solubility (µg/mL) | 15 (aqueous, pH 7.4) | 8 | 22 |
| Metabolic Stability | High (benzo[d][1,3]dioxole) | Moderate | Low (sulfanyl oxidation) |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by acylation with 4-methoxyphenyl acetic acid. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, a related compound demonstrated significant antitumor activity with IC50 values lower than standard drugs like doxorubicin against various cancer cell lines such as HepG2 and HCT116. These compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest through pathways involving EGFR inhibition and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzodioxole derivatives have been reported to exhibit antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups appears to enhance their efficacy against resistant strains .
Table 2: Antimicrobial Activity of Benzodioxole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus (MRSA) | 12.5 | |
| Compound B | Escherichia coli | 25 | |
| Compound C | Bacillus subtilis | 50 |
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Inhibition of key regulatory proteins leads to cell cycle arrest in cancer cells.
- Antimicrobial Action : The interaction with bacterial cell membranes and inhibition of essential enzymes contribute to its antimicrobial effects.
Case Studies
In one study focusing on a similar oxadiazole derivative, researchers observed a significant reduction in tumor volume in vivo models treated with the compound compared to control groups. The study also highlighted the non-cytotoxic nature towards normal cells at therapeutic doses, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
